molecular formula C₂₀H₂₈D₅N₃O₃ B1147040 N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 CAS No. 1329835-86-0

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5

Cat. No. B1147040
M. Wt: 368.53
InChI Key:
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Description

The compound belongs to a class of chemicals often explored for their potential in various applications due to their unique structural and functional properties. Such compounds are of interest in materials science, pharmaceutical research, and chemical synthesis due to their complex molecular structures and the potential for diverse chemical reactions and interactions.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including protection-deprotection strategies, functional group transformations, and stereocontrolled synthesis. For instance, compounds with tert-butyl groups, such as "N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5," are typically synthesized through reactions that might involve the use of protecting groups to shield reactive sites or the creation of specific functional groups through targeted chemical reactions (Alonso et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated through spectroscopic methods such as NMR, IR, and mass spectrometry, in addition to X-ray crystallography for solid-state structure determination. These techniques allow for the detailed understanding of the molecular geometry, electronic structure, and intermolecular interactions critical for the compound's chemical behavior and reactivity (Ukhin et al., 2009).

Chemical Reactions and Properties

Compounds like "N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5" can participate in various chemical reactions, including but not limited to cycloadditions, electrophilic substitutions, and redox reactions. The specific chemical reactivity would depend on the functional groups present and the overall molecular structure. Chemical properties such as acidity or basicity, reactivity towards nucleophiles or electrophiles, and susceptibility to oxidation or reduction are shaped by the compound's molecular framework (Kozmin et al., 2003).

Scientific Research Applications

Synthesis and Pharmacological Properties

  • The synthesis of certain 1,3-disubstituted ureas and phenyl N-substituted carbamates, including compounds with structures similar to N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5, has demonstrated significant antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

Catalysis and Polymerization

  • Studies on metal complexes involving phenoxy-imine ligands modified with pendant imidazolium salts have included the synthesis of compounds with structural similarities to N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5. These complexes have been tested as catalysts for ethylene polymerization (Houghton et al., 2008).

Kinetics and Stability in Biological Environments

  • The kinetics of solvolyses of N-alkyl-N-nitrosoureas, which are structurally related, have been studied to understand their stability and reactivity in biological fluids. This is crucial for designing biologically effective compounds (Garrett, Goto, & Stubbins, 1965).

Synthesis of Urethanes and Ureas

  • Research on the formation of urethanes and ureas from isocyanides, which are key components in the synthesis of compounds like N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5, provides insight into synthetic methods and potential applications (OkanoMasaya & OdaRyohei, 1963).

Enantioselective Synthesis

  • The enantioselective synthesis of similar compounds, such as (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, highlights the importance of chirality in pharmaceuticals and its influence on biological activity (Alonso, Santacana, Rafecas, & Riera, 2005).

Polymer Chemistry

  • In polymer chemistry, the design and synthesis of functional cyclic esters, which can include structures akin to N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5, are critical for developing new materials with specific properties (Trollsås et al., 2000).

Capillary Electrophoresis

  • The use of capillary electrophoresis for the enantiomeric separation of N-tert.-butoxycarbonyl amino acids demonstrates the importance of analytical techniques in research involving compounds like N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 (Yowell, Fazio, & Vivilecchia, 1996).

properties

CAS RN

1329835-86-0

Product Name

N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5

Molecular Formula

C₂₀H₂₈D₅N₃O₃

Molecular Weight

368.53

synonyms

N-Cyclohexyl-N’-[4-[2-[(1,1-dimethylethyl)amino]-3-hydroxypropoxy]phenyl]urea-d5; 

Origin of Product

United States

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